![molecular formula C10H15BrN2O2 B8638592 4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole](/img/structure/B8638592.png)
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole is an organic compound that features a bromine atom, a tetrahydropyran group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole typically involves the reaction of 4-bromo-1H-imidazole with 2-(tetrahydro-pyran-2-yloxy)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific examples involving this compound are limited.
Hydrolysis: The tetrahydropyran group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve organic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
Substitution Reactions: Products include substituted imidazoles with various functional groups replacing the bromine atom.
Hydrolysis: The major product is the corresponding alcohol derived from the tetrahydropyran group.
Scientific Research Applications
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its imidazole ring, which is a common motif in biological systems.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole depends on its specific application. In biological systems, the imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and tetrahydropyran group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromotetrahydropyran: This compound shares the bromine and tetrahydropyran groups but lacks the imidazole ring.
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
2-(4-Bromophenoxy)tetrahydropyran: Contains a bromophenoxy group and a tetrahydropyran ring.
Uniqueness
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the imidazole ring makes it particularly valuable in biological research and pharmaceutical development.
Properties
Molecular Formula |
C10H15BrN2O2 |
|---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole |
InChI |
InChI=1S/C10H15BrN2O2/c11-9-7-13(8-12-9)4-6-15-10-3-1-2-5-14-10/h7-8,10H,1-6H2 |
InChI Key |
ABUOGHFRDGOJHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCN2C=C(N=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


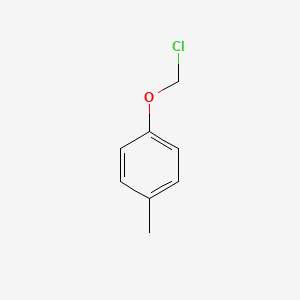
![Bicyclo[2.2.1]heptane-2,5-dicarbonitrile](/img/structure/B8638513.png)
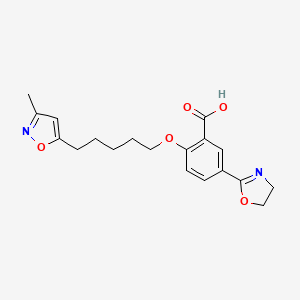
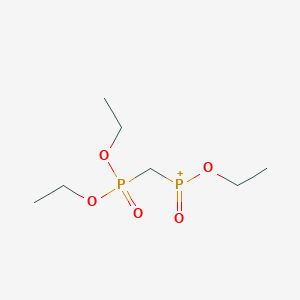
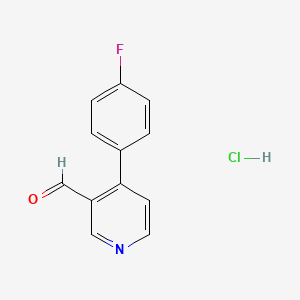
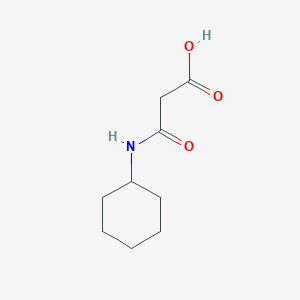
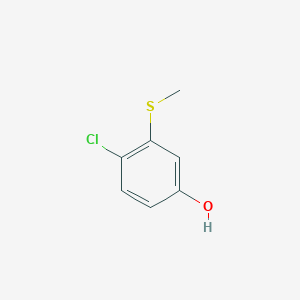
![4-[2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde](/img/structure/B8638550.png)
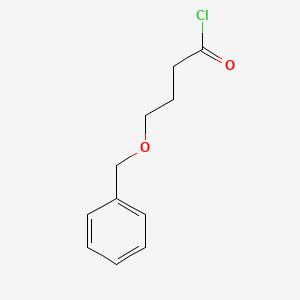
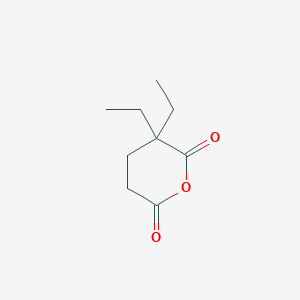
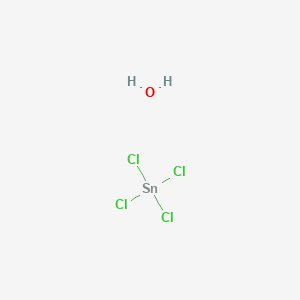
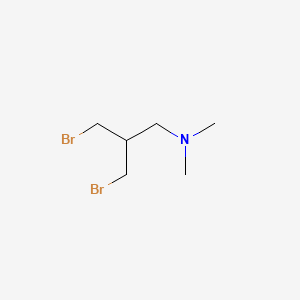

![4-(2-{4-[4-(2H-Tetrazol-5-yl)butoxy]phenyl}ethenyl)pyridine](/img/structure/B8638577.png)
